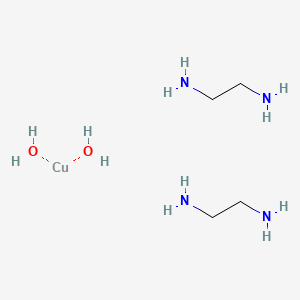

Bis(ethylenediamine)copper(II)hydroxide

Description

Significance of Copper(II) Ethylenediamine (B42938) Complexes in Advanced Chemical Science

Copper(II) ethylenediamine complexes, as a class, are of considerable interest in advanced chemical science due to the versatile coordination chemistry of the copper(II) ion and the robust nature of the ethylenediamine ligand. These complexes are known for their intense color, which arises from d-d electronic transitions, and their paramagnetic nature stemming from the unpaired electron in the d⁹ configuration of Cu(II). researchgate.net

The significance of these complexes extends to various applications. For instance, bis(ethylenediamine)copper(II) hydroxide (B78521) solution is widely recognized for its ability to dissolve cellulose (B213188). nih.govscbt.com This property is crucial in the textile and paper industries for the analysis and modification of cellulosic materials. nih.govsigmaaldrich.com Furthermore, these complexes are used to determine the cation exchange capacity of clays (B1170129) and have been investigated for their potential as catalysts in electrochemical reduction processes. alfa-chemistry.comnih.gov Recent research has also explored their use in the synthesis of novel materials, such as metal-organic frameworks and antimicrobial coatings. alfa-chemistry.comlobachemie.com

Historical Context of Bis(ethylenediamine)copper(II) hydroxide Research Trajectories

The study of metal-ammine and metal-amine complexes dates back to the foundational work of Alfred Werner in the late 19th and early 20th centuries, which laid the groundwork for modern coordination chemistry. The vibrant colors and distinct properties of copper(II)-amine complexes, including those with ethylenediamine, made them early subjects of investigation.

While specific historical research trajectories for the isolated solid bis(ethylenediamine)copper(II) hydroxide are not extensively documented in readily available literature, the preparation of its aqueous solution has been a long-standing practice in analytical and industrial chemistry. A patented method outlines a process for preparing a copper ethylenediamine solution by reacting copper sulfate (B86663) with ammonia (B1221849), followed by treatment with sodium hydroxide to precipitate copper hydroxide. This freshly prepared copper hydroxide is then dissolved in an aqueous solution of ethylenediamine. google.com The stability and characteristic color of the bis(ethylenediamine)copper(II) cation in solution have made it a staple in qualitative and quantitative analytical methods for many years. Early studies on bis(ethylenediamine)copper(II) complexes, in general, focused on their electronic and stereochemical properties. rsc.org

Detailed Research Findings

While detailed crystallographic and spectroscopic data for solid, isolated bis(ethylenediamine)copper(II) hydroxide are scarce in the available literature, some fundamental properties have been established.

The compound is known to be a stable complex, particularly in aqueous solutions. nih.govtandfonline.com Its primary application revolves around its use as a 1.0 M aqueous solution. sigmaaldrich.com

Table 1: Physical and Chemical Properties of Bis(ethylenediamine)copper(II) hydroxide

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | Cu(H₂NCH₂CH₂NH₂)₂(OH)₂ | sigmaaldrich.comalfa-chemistry.com |

| Molecular Weight | 217.76 g/mol | sigmaaldrich.comalfa-chemistry.com |

| Appearance | Dark blue to very dark purple solution | researchgate.net |

| CAS Number | 14552-35-3 | sigmaaldrich.comalfa-chemistry.com |

| Density (of 1.0 M solution) | 1.086 g/mL at 25 °C | sigmaaldrich.com |

The structure of the [Cu(en)₂]²⁺ cation in various salts has been extensively studied and is generally found to have a square planar or tetragonally distorted octahedral geometry. nih.gov In the case of the hydroxide salt, it is presumed that the fundamental square planar [Cu(en)₂]²⁺ unit is the core of the complex.

Spectroscopic studies of bis(ethylenediamine)copper(II) complexes are characterized by a strong absorption band in the visible region, which is responsible for their distinct color. researchgate.net Electron Paramagnetic Resonance (EPR) studies have also been conducted on bis(ethylenediamine)copper(II) adsorbed on cellulose fibers to understand the nature of the interaction. acs.org

Structure

2D Structure

Properties

Molecular Formula |

C4H20CuN4O2 |

|---|---|

Molecular Weight |

219.77 g/mol |

IUPAC Name |

copper;ethane-1,2-diamine;dihydrate |

InChI |

InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2 |

InChI Key |

GMCSKWQVJQQRGT-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)N.C(CN)N.O.O.[Cu] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Bis Ethylenediamine Copper Ii Hydroxide

Conventional Aqueous Solution Synthesis of Bis(ethylenediamine)copper(II) Species

The most common and straightforward method for preparing bis(ethylenediamine)copper(II) complexes is through reactions in an aqueous medium. This approach involves the direct reaction of a copper(II) salt with ethylenediamine (B42938).

Optimized pH and Ligand Stoichiometry Considerations

The formation and stability of bis(ethylenediamine)copper(II) complexes in aqueous solutions are highly dependent on the pH of the reaction medium and the molar ratio of the metal to the ligand.

pH Optimization: Spectrophotometric studies have been conducted to determine the optimal pH for complex formation. For the synthesis of related copper(II) ethylenediamine complexes, a neutral pH of 7 is often targeted and achieved by the gradual addition of a base like sodium hydroxide (B78521) solution. Research indicates that it is preferable to work at a pH of less than 8 during the synthesis to ensure the stability of the complex.

Ligand Stoichiometry: The molar ratio of copper(II) to ethylenediamine is a critical factor in determining the final product. To synthesize the bis(ethylenediamine) species, a molar ratio of at least 1:2 (Cu(II):en) is required. Studies investigating the stoichiometry often vary the concentrations of the copper salt and the ligand to identify the ratio that maximizes the yield and purity of the desired complex. For instance, in the synthesis of a related mixed-ligand complex, a 1:1 molar ratio of copper(II) nitrate to ethylenediamine was used, with other ligands also present in the reaction mixture.

Precursor Chemistry in Aqueous Systems

The choice of starting materials, or precursors, is fundamental to the successful synthesis of the target complex.

Copper(II) Sources: A variety of copper(II) salts can serve as the copper source. Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is a commonly used precursor due to its high solubility in water and ethanol. youtube.com Copper(II) sulfate (B86663) is another viable option, as demonstrated in the preparation of a copper(II) citrate (B86180) precursor which was then reacted with ethylenediamine. tandfonline.com In some procedures, copper hydroxide is reacted with an acid to form a soluble copper salt in situ, which then reacts with ethylenediamine. youtube.com

Ethylenediamine: Ethylenediamine (en) is used as the chelating ligand. It is typically added as an aqueous solution to the solution of the copper(II) salt. youtube.com The reaction is generally exothermic, particularly when diluting ethylenediamine in water. youtube.com

A typical synthesis involves dissolving a copper(II) salt in water or a water-ethanol mixture, followed by the addition of ethylenediamine, often with stirring and sometimes gentle heating to ensure the completion of the reaction. The resulting complex can then be isolated by crystallization, often facilitated by the addition of a less polar solvent like isopropanol. youtube.com

Electrochemical Synthesis of Bis(ethylenediamine)copper(II) Complexes

Electrochemical methods provide an alternative route to the synthesis of bis(ethylenediamine)copper(II) complexes, offering high purity and yield. nih.govnih.govdocumentsdelivered.com This technique often involves the in-situ generation of copper ions from a metallic copper source.

Sacrificial Anode Techniques and Electrolytic Parameters

A key electrochemical method is the use of a sacrificial anode, where a copper electrode is intentionally oxidized to provide a steady source of Cu(II) ions for the complexation reaction.

Process: In this setup, a copper anode and an inert cathode (such as platinum) are immersed in an electrolyte solution containing ethylenediamine. nih.gov When a potential is applied, the copper anode dissolves, releasing Cu²⁺ ions into the solution, which then react with the ethylenediamine to form the desired complex. nih.govresearchgate.net The electrolysis can be carried out in an undivided cell. nih.gov

Electrolytic Parameters: The reaction is controlled by parameters such as the applied potential, current density, and the composition of the electrolyte. For example, the potentiostatic oxidation of a copper anode at 0.5 V has been used in the synthesis of a mixed-valence copper-ethylenediamine complex. nih.gov The supporting electrolyte, such as tetraethylammonium perchlorate (B79767) (TEAP), is crucial for maintaining the conductivity of the solution. nih.govnih.govdocumentsdelivered.com

| Parameter | Value/Condition | Source |

| Anode | Copper (sacrificial) | nih.govnih.govdocumentsdelivered.com |

| Cathode | Platinum | nih.gov |

| Cell Type | Undivided | nih.gov |

| Potential | 0.5 V | nih.gov |

| Electrolyte | Ethylenediamine, Iodine, TEAP in Acetonitrile (B52724) | nih.govnih.govdocumentsdelivered.com |

Current Efficiency and Product Purity in Electrosynthesis

Electrochemical synthesis is often noted for its high current efficiency and the high purity of the resulting products. nih.govnih.govdocumentsdelivered.comresearchgate.net

Current Efficiency: This refers to the ratio of the amount of product formed to the theoretical amount expected based on the quantity of charge passed through the cell. High current efficiency indicates that the majority of the electrical energy is being used for the desired reaction, minimizing side reactions. nih.govresearchgate.net

Product Purity: The direct electrosynthesis method can yield high-purity crystalline products, sometimes suitable for single-crystal X-ray diffraction without further purification. nih.gov The purity can be confirmed through techniques like elemental analysis. nih.gov

Formation of Mixed-Valence Copper Complexes via Electrochemical Pathways

An interesting aspect of the electrochemical synthesis involving copper and ethylenediamine is the potential to form mixed-valence copper(I)-copper(II) complexes. nih.govnih.govdocumentsdelivered.comresearchgate.net

Mechanism: The electrochemical process can be finely tuned to control the oxidation state of the copper. The anodic oxidation of copper initially produces Cu⁺ ions. nih.gov In the presence of a strong ligand like ethylenediamine, some of these Cu⁺ ions can undergo a disproportionation reaction to form Cu²⁺ and metallic copper (Cu⁰). The Cu²⁺ ions are then chelated by ethylenediamine to form the [Cu(en)₂]²⁺ complex. nih.gov In a specific documented synthesis, the presence of iodide ions led to the formation of a novel mixed-valence complex, {[bis(ethylenediamine)copper(II)] bis[diiodocuprate(I)]}. nih.govnih.govdocumentsdelivered.com

This demonstrates the versatility of electrochemical methods in not only synthesizing the target bis(ethylenediamine)copper(II) species but also in accessing more complex and unusual coordination compounds. nih.gov

Polymeric and Supramolecular Assembly Strategies for Bis(ethylenediamine)copper(II) Units

The square planar [Cu(en)₂]²⁺ cation is a versatile building block for the construction of polymeric and supramolecular assemblies. The axial positions of the copper(II) center are available for coordination with bridging ligands, leading to the formation of extended one-, two-, or three-dimensional structures. The nature of the resulting architecture is highly dependent on the geometry and coordination mode of the bridging ligand.

Template-Directed Synthesis in Polymer Formation

Template-directed synthesis utilizes specific ions or molecules to guide the assembly of a desired polymeric structure. In the context of bis(ethylenediamine)copper(II) units, anions can act as templates, dictating the arrangement of the cationic copper complexes in the solid state. While specific examples involving the hydroxide anion are not prevalent in the literature, the principle can be illustrated with analogous systems.

For example, the tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, has been shown to link [Cu(en)₂]²⁺ cations into infinite chains. researchgate.net In the crystal structure of bis(ethylenediamine)copper(II) tetracyanonickelate(II), two of the four cyanide groups of the [Ni(CN)₄]²⁻ anion bridge adjacent [Cu(en)₂]²⁺ units. researchgate.net This results in a one-dimensional polymeric chain where the square planar [Ni(CN)₄]²⁻ anion acts as a template, organizing the copper complexes in a linear fashion. researchgate.net The table below summarizes the crystallographic data for this templated assembly.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.460(9) |

| b (Å) | 7.230(10) |

| c (Å) | 7.864(15) |

| α (°) | 106.81(13) |

| β (°) | 91.51(14) |

| γ (°) | 106.94(12) |

| Reference | researchgate.net |

Ligand-Bridged Assemblies in Coordination Polymers

The formation of coordination polymers from [Cu(en)₂]²⁺ units can also be achieved through the use of ligands that are capable of bridging two or more metal centers. These ligand-bridged assemblies can exhibit a wide range of structural diversity.

Anions themselves can function as bridging ligands. For instance, in the mixed-valence complex {[bis(ethylenediamine)copper(II)]bis[diiodocuprate(I)]}, iodide ions bridge copper(I) centers to form a polymeric chain. nih.gov While the iodide does not directly bridge the [Cu(en)₂]²⁺ units in this particular structure, it demonstrates the principle of anion bridging in copper-ethylenediamine systems.

More complex organic ligands can also be employed to create extended networks. While direct examples with bis(ethylenediamine)copper(II) hydroxide are scarce, studies on related systems show that dicarboxylates and other bifunctional ligands can link copper centers into chains, layers, or frameworks. The choice of bridging ligand, its length, and its flexibility are critical factors in determining the final architecture of the coordination polymer.

The table below provides details on a polymeric structure formed with a bridging anion, illustrating the key structural features of such assemblies.

| Compound | Bridging Ligand | Resulting Structure | Key Feature | Reference |

| [Cu(en)₂][Ni(CN)₄] | Tetracyanonickelate(II) | 1D Chain | Anion acts as a template and bridging unit | researchgate.net |

| {[Cu(en)₂][CuI₂]₂}n | Iodide | 1D Polymeric Anion | [Cu(en)₂]²⁺ acts as a counter-ion to a polymeric iodocuprate(I) chain | nih.gov |

Advanced Structural Elucidation and Stereochemical Analyses of Bis Ethylenediamine Copper Ii Hydroxide

Single-Crystal X-ray Diffraction Studies of [Cu(en)₂]²⁺ Derivatives

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. Studies on various salts containing the bis(ethylenediamine)copper(II) cation, [Cu(en)₂]²⁺, have detailed its precise molecular structure.

Coordination Geometry and Ligand Field Environments (e.g., Distorted Square Planar, Square Pyramidal, Elongated Octahedral)

The copper(II) ion, with its d⁹ electronic configuration, is subject to the Jahn-Teller effect, which typically results in distorted coordination geometries. The [Cu(en)₂]²⁺ cation is a classic example of this phenomenon. The primary coordination environment involves the central copper atom bonded to the four nitrogen atoms of the two bidentate ethylenediamine (B42938) (en) ligands, forming a square planar [CuN₄] core. nih.govresearchgate.net

Depending on the nature of the counter-ion and the presence of solvent molecules, this fundamental square planar unit can be further coordinated in the axial positions, leading to different ligand field environments:

Distorted Square Planar: In some crystal structures, the axial positions are unoccupied or the interacting atoms are too distant to be considered bonded, resulting in a nearly square planar geometry. nih.govresearchgate.net For instance, in the structure of [Cu(en)₂]Cl₂·H₂O, the geometry around the Cu(II) ion is described as square-planar. researchgate.net

Square Pyramidal: A five-coordinate, square pyramidal geometry arises when one axial position is occupied by a ligand, such as a water molecule or an anion. researchgate.netrsc.org This is observed in complexes like [Cu(en)₂][Ni(CN)₄], where a cyanide ligand coordinates to an axial site. researchgate.net A unique compound containing both bidentate and monodentate ethylenediamine ligands also exhibits a square-pyramidal based geometry with significant trigonal distortion. rsc.org

Elongated Octahedral: This six-coordinate geometry, often described as tetragonally distorted, occurs when both axial positions are occupied by weakly bound ligands. mdpi.com A prime example is trans-[Cu(en)₂(H₂O)₂]²⁺, where two water molecules coordinate axially to the central copper ion, resulting in an elongated Cu-O bond length of 2.5384(14) Å compared to the shorter equatorial Cu-N bonds. mdpi.com The presence of both five-coordinate (monoaqua) and six-coordinate (diaqua) cations in the same crystal structure has also been reported, highlighting the fine energetic balance between these geometries. tandfonline.comtandfonline.com

Axial Ligand Coordination and Influence on Molecular Geometry

The elongation of the axial bonds is a direct consequence of the Jahn-Teller distortion, where the d-orbitals split in energy to achieve a more stable electronic configuration. For the d⁹ Cu(II) ion, the singly occupied orbital is typically the d(x²-y²), which points towards the equatorial ligands. This results in shorter, stronger equatorial bonds and longer, weaker axial bonds. bris.ac.uk

The nature and position of substituents on the ethylenediamine ligand can also affect the axial bond lengths through steric hindrance. mdpi.com

| Compound | Coordination Geometry | Equatorial Cu-N (Å) | Axial Bond (Å) | Reference |

|---|---|---|---|---|

| [Cu(en)₂]Cl₂·H₂O | Square Planar | 1.996(2) - 2.038(2) | N/A | researchgate.net |

| trans-Cu(en)₂(H₂O)₂₂ | Elongated Octahedral | 2.0142(15) - 2.0200(15) | Cu-O: 2.5384(14) | mdpi.com |

| [Cu(en)₂Zn(NCS)₄] | Elongated Octahedral (4+2) | ~2.01 - 2.03 | Cu-S (from NCS) | mdpi.com |

| [Cu(en)₂(H₂O)]₂Cu(en)₂(H₂O)₂₂·4H₂O | Square Pyramidal & Elongated Octahedral | Not specified | Cu-O (H₂O) | tandfonline.comtandfonline.com |

Conformer Analysis of Ethylenediamine Ligands (e.g., δδ and δλ Isomers)

The five-membered chelate ring formed by the coordination of an ethylenediamine ligand to a metal center is not planar. It adopts a puckered conformation to relieve steric strain. These conformations are chiral and are designated by the Greek letters delta (δ) for a right-handed twist and lambda (λ) for a left-handed twist of the C-C bond relative to the N-Cu-N plane. rsc.org

In a bis(ethylenediamine) complex, the two rings can adopt several conformational combinations. For a trans complex, the most common arrangements are the (δλ) conformation, which is centrosymmetric, and the chiral (δδ) and (λλ) conformations. mdpi.comrsc.org

In the centrosymmetric structure of trans-[Cu(en)₂(H₂O)₂]²⁺, one ethylenediamine ligand adopts the δ conformation while the other is in the λ conformation. mdpi.com

A fascinating case is observed in a citrate (B86180) salt of the complex, where the monoaqua-bis(ethylenediamine)copper(II) cation exhibits a disordered C-C bond in one of the ethylenediamine ligands. This disorder represents the co-existence of two energetically similar conformers, δδ and δλ, within the same crystal structure. tandfonline.comtandfonline.com

Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the solid-state assembly of ionic copper(II) ethylenediamine complexes, influencing their packing and stability. The amine (N-H) groups of the ethylenediamine ligands are effective hydrogen bond donors. They readily form hydrogen bonds with counter-anions and/or solvent molecules of crystallization, such as water. researchgate.net

A particularly extensive hydrogen-bonding network is found in the crystal structure of tetrahydrated bis(monoaqua-bis(ethylenediamine)copper(II))-diaqua-bis(ethylenediamine)copper(II) dicitrate. Here, the complex cations and citrate anions are interconnected through a complex system of hydrogen bonds, which also involves four water molecules of crystallization per unit cell. tandfonline.comtandfonline.com These interactions create a stable, three-dimensional supramolecular architecture.

Spectroscopic Probes for Structural Characterization

While X-ray diffraction provides a static picture of the solid state, spectroscopic methods probe the electronic structure and can provide information about the complex in solution.

Electronic Absorption Spectroscopy for d-d Transitions

The electronic absorption spectrum of the [Cu(en)₂]²⁺ cation in the visible and near-infrared region is dominated by d-d transitions. libretexts.org Because the Cu(II) center is in a tetragonally distorted (D₄h or similar) environment rather than a perfect octahedral one, the degeneracy of the d-orbitals is lifted, allowing for multiple electronic transitions. rsc.orgscribd.com

The spectrum typically shows a single, broad, and asymmetric absorption band, which is a composite of several overlapping transitions. mdpi.comjocpr.com The asymmetry is a hallmark of the Jahn-Teller effect in Cu(II) complexes. mdpi.com Gaussian analysis of the spectra of several bis(ethylenediamine)copper(II) complexes has allowed for the tentative assignment of three distinct transitions, assuming D₄h symmetry:

²B₁g → ²A₁g

²B₁g → ²B₂g

²B₁g → ²E₉

These transitions correspond to the excitation of an electron from lower-lying d-orbitals to the singly occupied d(x²-y²) orbital (the ²B₁g ground state). rsc.orgmdpi.com The energy of these transitions is sensitive to the strength of the ligand field, particularly the nature of any axially coordinated ligands. scribd.com

| Complex Type/Compound | Observed Bands (cm⁻¹) | Assignments (in D₄h symmetry) | Reference |

|---|---|---|---|

| [Cu(en)₂]²⁺ derivatives | Composite band, resolved by Gaussian analysis | ²B₁g → ²A₁g, ²B₁g → ²B₂g, ²B₁g → ²E₉ | rsc.org |

| [Cu(pn)₂Zn(NCS)₄] | ~18,040 (main band), ~14,000 (shoulder) | ²B₁g → ²B₂g, ²E₉ (main band), ²B₁g → ²A₁g (shoulder) | mdpi.com |

| [Cu(Trp)₂(en)]·0.5H₂O | 19,948 and 15,528 | d-d transitions (specifics not assigned) | jocpr.com |

Vibrational Spectroscopy (FTIR, Raman) in Structural Assignment

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the bonding within the Bis(ethylenediamine)copper(II)hydroxide complex. americanpharmaceuticalreview.com These methods are based on different physical principles—light absorption in FTIR and light scattering in Raman—and thus provide complementary information about the vibrational modes of the molecule. americanpharmaceuticalreview.com Analysis of the resulting spectra allows for the identification of functional groups and the characterization of the coordination environment of the copper(II) ion.

The spectra can be divided into distinct regions corresponding to specific vibrational modes. researchgate.net

High-Frequency Region (>2800 cm⁻¹): This region is dominated by the stretching vibrations of the N-H bonds of the ethylenediamine ligands and the O-H bonds of the hydroxide (B78521) groups. In FTIR spectra, these bands often merge into a broad peak due to hydrogen bonding. researchgate.netresearchgate.net

Mid-Frequency Region (1700-700 cm⁻¹): This area contains a wealth of structural information, including the deformation modes of CH₂ and NH₂ groups (scissoring, wagging, twisting), as well as C-C and C-N stretching vibrations characteristic of the ethylenediamine ligand. researchgate.net A peak around 1366 cm⁻¹ can be indicative of the Cu-OH bond. researchgate.net

Low-Frequency Region (<700 cm⁻¹): This region is particularly informative for characterizing the coordination sphere of the metal ion. It contains the stretching and bending vibrations of the copper-ligand bonds. The Cu-N stretching vibrations are typically observed in this region. rsc.org Furthermore, vibrations associated with Cu-O bonds from the hydroxide ligands can also be found here, with some studies on copper hydroxide identifying Cu-O vibrational modes at approximately 420 cm⁻¹. researchgate.net

The combined use of FTIR and Raman spectroscopy is crucial, as some vibrational modes may be active in one technique but not the other, providing a more complete structural assignment. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound and Related Moieties

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| O-H Stretch (Hydrogen Bonded) | ~3487 | FTIR | researchgate.net |

| Free O-H Stretch | ~3570 | FTIR | researchgate.net |

| N-H Stretch | 2750-3500 (broad) | FTIR | researchgate.net |

| C-H Stretch | 2895-2958 | FTIR / Raman | researchgate.net |

| OH Bending | ~1670 | FTIR | researchgate.net |

| Cu-OH Bending | ~1366 | FTIR | researchgate.net |

| Cu-O Stretch | ~420 | FTIR | researchgate.net |

| Cu-N Stretch | 211-307 | FTIR / Raman | rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure and Tetragonal Distortion

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic species like copper(II) complexes, which possess an unpaired electron. libretexts.org It provides detailed insights into the electronic ground state, the geometry of the coordination sphere, and the nature of the copper-ligand bonding. researchgate.netnih.gov

For Cu(II) complexes, the shape of the EPR spectrum is highly sensitive to the coordination geometry. This compound, like many Cu(II) complexes, typically exhibits an axially distorted octahedral or square pyramidal geometry due to the Jahn-Teller effect. researchgate.net This results in an axial EPR spectrum characterized by two principal g-values: g∥ (parallel) and g⊥ (perpendicular). aip.org

The observed relationship between these values is diagnostic of the electronic ground state. In the vast majority of tetragonally elongated octahedral or square planar copper(II) complexes, the unpaired electron resides in the d(x²-y²) orbital. libretexts.orgresearchgate.net This electronic configuration leads to a characteristic EPR spectrum where g∥ > g⊥ > 2.0023 (the g-value for a free electron). researchgate.net The deviation of these g-values from the free-electron value provides information about the extent of spin-orbit coupling and the covalent character of the metal-ligand bonds. Hyperfine splitting, caused by the interaction of the unpaired electron with the copper nucleus (I = 3/2), is often resolved on the g∥ component, appearing as four distinct lines. libretexts.org This hyperfine coupling constant (A∥) is another key parameter that reflects the nature of the copper(II) environment.

EPR studies on various bis(ethylenediamine)copper(II) complexes consistently show spectra indicative of a d(x²-y²) ground state, confirming a geometry that is elongated along the tetragonal axis. researchgate.netacs.org

Table 2: Typical EPR Parameters for Tetragonally Distorted Cu(II) Complexes

| Parameter | Typical Value/Relationship | Information Derived | Reference(s) |

| g-tensor | g∥ > g⊥ > 2.0023 | d(x²-y²) ground state; axially elongated or square planar geometry | researchgate.net, researchgate.net, libretexts.org |

| g∥ | ~2.2-2.3 | Reflects bonding along the z-axis and energy of d-d transitions | libretexts.org |

| g⊥ | ~2.05-2.07 | Reflects bonding in the xy-plane and energy of d-d transitions | libretexts.org |

| A∥ (Copper Hyperfine Coupling) | 150-210 x 10⁻⁴ cm⁻¹ | Covalency of the Cu-ligand bonds; distortion from ideal geometry | researchgate.net, libretexts.org |

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition pathway of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change.

When subjected to heat, copper(II) hydroxide compounds typically undergo thermal decomposition. youtube.comyoutube.com The decomposition of this compound is expected to occur in a multi-step process.

Dehydration: The first step often involves the loss of the two hydroxide groups as water molecules. This process would be observed as a distinct mass loss in the TGA curve and an endothermic peak in the DSC scan. The decomposition of simple copper(II) hydroxide to copper oxide and water is a well-established reaction. youtube.com

Decomposition of Ligands: Following dehydration, at higher temperatures, the coordinated ethylenediamine ligands will decompose. This process is typically complex and results in a significant mass loss.

Formation of Final Residue: The final product of the thermal decomposition in an air or oxygen atmosphere is typically the stable copper(II) oxide (CuO). The total mass loss observed in the TGA can be compared with the theoretical mass loss to confirm the stoichiometry of the decomposition pathway.

Thermoanalytical measurements on related complexes confirm that decomposition reactions for guest water molecules can occur at relatively low temperatures, while the degradation of the primary coordination sphere happens at higher temperatures. researchgate.net

Table 3: Expected Thermal Decomposition Stages of this compound

| Decomposition Stage | Process | Expected Product(s) | Analytical Signature |

| Stage 1 | Dehydration | [Cu(en)₂]O + H₂O | Mass loss in TGA, Endothermic peak in DSC |

| Stage 2 | Ligand Decomposition | CuO + Gaseous byproducts | Major mass loss in TGA, Exothermic peaks in DSC (in air) |

| Final Residue | --- | Copper(II) Oxide (CuO) | Stable mass at high temperature in TGA |

Combined Spectroscopic and Diffraction Approaches

While individual analytical techniques provide valuable data, a truly comprehensive structural elucidation of this compound is achieved by combining multiple methods, particularly spectroscopic techniques with single-crystal X-ray diffraction. acs.orgnih.gov This combined approach allows for a correlation between the macroscopic crystal structure and the microscopic electronic and vibrational properties.

X-ray diffraction provides the definitive solid-state structure, yielding precise information on:

Coordination Geometry: It confirms the coordination number and the spatial arrangement of the ethylenediamine and hydroxide ligands around the central copper(II) ion. researchgate.net

Bond Lengths and Angles: It provides exact measurements of Cu-N and Cu-O bond lengths and the angles between them, offering a quantitative measure of any geometric distortions, such as the tetragonal elongation predicted by EPR. researchgate.net

Supramolecular Structure: It reveals how the complex molecules are arranged in the crystal lattice and identifies intermolecular interactions like hydrogen bonding. researchgate.net

Spectroscopic data then complements and validates the diffraction results. For instance, a study on a mixed-valence copper(I)-copper(II) complex containing a bis(ethylenediamine)copper(II) moiety used X-ray diffraction to determine the nearly square planar geometry of the Cu(II) center. nih.gov This crystallographic data is in perfect agreement with the d(x²-y²) ground state typically inferred from EPR spectroscopy for such complexes. researchgate.net Similarly, the Cu-N and Cu-O bond lengths from diffraction can be correlated with the frequencies of their corresponding stretching vibrations observed in FTIR and Raman spectra. rsc.org Studies on related complexes have effectively used a combination of X-ray diffraction, FTIR, and EPR to fully characterize the materials. acs.org This integrated approach ensures a consistent and robust model of the compound's structure and bonding.

Mechanistic Investigations of Reactivity and Catalysis Involving Bis Ethylenediamine Copper Ii Hydroxide

Catalytic Activity in Electrochemical Reduction Processes

Bis(ethylenediamine)copper(II) hydroxide (B78521) is recognized as a stable complex that can function as a catalyst in electrochemical reduction processes. alfa-chemistry.com The electrochemical behavior of copper complexes, including those with ethylenediamine (B42938), is a subject of significant research interest. For instance, the electrochemical synthesis of a mixed-valence copper(I)-copper(II) complex involving bis(ethylenediamine)copper(II) has been demonstrated, highlighting the electrochemical reactivity of this system. mdpi.comnih.gov The process involved the dissolution of a copper anode in a solution containing ethylenediamine and iodine, resulting in a complex with high current efficiency and purity. mdpi.comnih.gov

Studies on related copper complexes provide insights into their potential as electrocatalysts. For example, copper(II) phthalocyanine (B1677752) has shown high activity for the electrochemical reduction of carbon dioxide to methane. nih.gov In situ and operando X-ray absorption spectroscopy revealed that under operating conditions, the complex undergoes reversible changes in structure and oxidation state, forming nanometer-sized metallic copper clusters that are the active catalytic species. nih.gov This suggests that the catalytic activity of bis(ethylenediamine)copper(II) complexes in reduction reactions may also involve in situ transformations.

The redox properties of bis(ethylenediamine)copper(II) complexes have been investigated using cyclic voltammetry, which shows a quasi-reversible Cu(II)/Cu(I) redox couple. jocpr.com The redox potential of these complexes can be influenced by their encapsulation within materials like zeolites, which alters the geometry and electronic levels of the complex. acs.org Such modifications can, in turn, affect their catalytic performance in electrochemical processes.

Furthermore, the electrochemical properties of copper(II) complexes with related ligands have been studied, indicating that the complex formed in solution can exhibit characteristic oxidation peaks. electrochemsci.org The electron transfer mechanism in the electrosynthesis of copper-ethylenediamine complexes can involve the anodic oxidation of copper to Cu(I), which can then participate in a disproportionation reaction to form Cu(II) complexes in the presence of a strong ligand like ethylenediamine. mdpi.com

Oxidative Catalysis and Reaction Pathways

Copper complexes, including those with ethylenediamine ligands, are effective catalysts for a variety of aerobic organic reactions. nih.govnih.gov These reactions utilize molecular oxygen as a green and sustainable oxidant. nih.gov An example of such a reaction is the oxidative α-hydroxylation of β-dicarbonyl compounds, where an ethylenediamine-copper(II) complex acts as a catalyst. nih.gov In this process, the copper complex serves as a Lewis acid to activate the β-keto ester, facilitating its subsequent oxidation. nih.gov

The versatility of copper-catalyzed aerobic oxidations extends to the conversion of primary alcohols to carboxylic acids and the oxidation of primary amines to nitriles. nih.govrsc.org The efficiency of these reactions is often enhanced by the choice of ligands. For instance, in the aerobic oxidative dehydrogenation of primary amines, DMAP (4-dimethylaminopyridine) was found to be a highly efficient ligand for the copper catalyst, accelerating the reaction rate and improving catalyst stability. nih.gov The steric and electronic properties of the ligands play a crucial role in the catalytic activity, with smaller, flexible ligands often favoring the reaction. nih.gov

The oxidation of alkanes, while more challenging due to higher C-H bond strengths, can also be achieved using copper catalysts under more forcing conditions. nih.gov The autoxidation of phenols is another important reaction catalyzed by copper(II)-ethylenediamine complexes. acs.orgacs.org

The hydroxide ion and dioxygen are key components in the catalytic cycles of many copper-catalyzed oxidation reactions. The hydroxide can act as a base, promoting deprotonation steps that are crucial for the catalytic turnover. In some systems, the presence of a hydroxide layer on copper electrodes has been shown to be important for their catalytic activity in reactions like CO2 reduction. acs.org The basicity of hydroxide ligands in copper complexes can also influence their reactivity in hydrogen atom transfer (HAT) reactions. rsc.orgnih.gov

Dioxygen (O2) serves as the terminal oxidant in these aerobic reactions. The activation of O2 by a Cu(I) complex is a fundamental step, often leading to the formation of various copper-oxygen species. nih.govresearchgate.net The reaction of a Cu(I) center with O2 can initially form a 1:1 Cu/O2 adduct. nih.gov The nature of the supporting ligand significantly influences the course of the reaction between copper(I) complexes and dioxygen. researchgate.net In some catalytic systems, molecular oxygen is activated from its triplet ground state to the more reactive singlet state through energy transfer from a photosensitizer, which then participates in the oxidation of the substrate. nih.gov

The mechanism of catalyst regeneration often involves the reoxidation of the copper center by dioxygen. For instance, in the oxidation of primary amines, the catalytic cycle involves the reduction of Cu(II) to Cu(I), which is then reoxidized by O2. nih.gov

The interaction of copper complexes with dioxygen leads to the formation of various copper-oxygen adducts, which are often key intermediates in oxidation catalysis. nih.govrsc.orgnih.gov These adducts can range from mononuclear copper(II)-superoxo and copper(II)-hydroperoxo species to dinuclear peroxo and bis-μ-oxido complexes. nih.gov The formation and stability of these species are highly dependent on the ligand environment, temperature, and solvent. researchgate.netnih.gov

Mononuclear 1:1 Cu/O2 adducts are typically formed at low temperatures by reacting a Cu(I) complex with O2. nih.gov These species can exhibit reactivity towards C-H bonds, although in many cases they are not the primary oxidant. nih.gov It has been proposed that more reactive species, such as the [CuO]+ or [CuOH]2+ cores, might be formed through reductive O-O bond scission. nih.gov

The reactivity of these copper-oxygen intermediates is a central area of study. For example, a copper(II)-superoxo complex has been shown to be a competent catalyst for the aerobic oxidation of alcohols and aldehydes. researchgate.net In some systems, a copper(I) complex reacts with O2 to form a nitroxyl (B88944) radical in situ, which then acts as a co-catalyst for aerobic alcohol oxidation. acs.org The study of the reactivity of synthetic copper-oxygen adducts towards C-H bonds provides valuable insights into the mechanisms of copper-containing monooxygenases. rsc.orgnih.gov The introduction of specific ligands can enhance the oxidizing power of these adducts. nih.gov

Ligand Exchange Kinetics and Mechanisms in Bis(ethylenediamine)copper(II) Systems

The kinetics of ligand exchange reactions in copper(II) systems, including those with ethylenediamine, have been extensively studied using rapid kinetic techniques such as temperature-jump and stopped-flow spectrophotometry. rsc.org These methods allow for the determination of rate constants for very fast reactions, providing detailed mechanistic insights.

A temperature-jump study of the complex formation between copper(II) and ethylenediamine revealed that both the neutral ligand and its protonated form react rapidly with the copper ion. rsc.org The high rate constants for the reaction with the neutral ligand suggested either an internal conjugate base mechanism or a classical associative SN2 mechanism. rsc.org In contrast, the rate constants for the reaction with the protonated ligand were substantially lower, reflecting the need for deprotonation before chelation can occur. rsc.org

Stopped-flow experiments, in conjunction with temperature-jump studies, have also indicated the presence of a dissociative pathway for the decomposition of the [Cu(en)]2+ complex, involving a direct attack by a proton. rsc.org These studies provide a comprehensive picture of the elementary steps involved in the formation and dissociation of bis(ethylenediamine)copper(II) complexes.

The ligand exchange in the Cu(II)-ethylenediamine system is observed to be significantly slower than in comparable systems with amino acids. This difference has been attributed to the relative strengths of the equatorial Cu-N and Cu-O bonds, with the assumption that ligand exchange proceeds through a Jahn-Teller inversion mechanism. researchgate.net

The following table summarizes some of the kinetic data obtained from temperature-jump studies on the formation of copper(II)-ethylenediamine complexes at 25°C and an ionic strength of 0.1 M. rsc.org

| Reaction | Forward Rate Constant (k) |

| Cu2+ + en ⇌ [Cu(en)]2+ | (3.8 ± 1.6) × 109 M-1s-1 |

| [Cu(en)]2+ + en ⇌ [Cu(en)2]2+ | (1.9 ± 0.3) × 109 M-1s-1 |

| Cu2+ + Hen+ ⇌ [Cu(en)]2+ + H+ | (1.4 ± 0.3) × 105 M-1s-1 |

| [Cu(en)]2+ + Hen+ ⇌ [Cu(en)2]2+ + H+ | (3.1 ± 2.1) × 104 M-1s-1 |

| Table generated from data in the text. |

These kinetic studies are fundamental to understanding the reactivity and catalytic mechanisms of bis(ethylenediamine)copper(II) complexes, as ligand exchange is often a key step in catalytic cycles.

Influence of pH and Ligand Protonation State on Exchange Rates

The rate of ligand exchange reactions involving the bis(ethylenediamine)copper(II) complex is significantly influenced by the pH of the solution. This dependency arises primarily from the protonation state of the ethylenediamine ligand (en). Ethylenediamine is a weak base and can exist in a neutral form (en), a singly protonated form ([Hen]⁺), or a doubly protonated form ([H₂en]²⁺), depending on the pH.

Kinetic studies have demonstrated that the neutral ethylenediamine ligand reacts with the copper(II) ion much more rapidly than its protonated counterpart. researchgate.net The rate constants for the formation of the copper-ethylenediamine complex are substantially lower for the [Hen]⁺ species, which reflects the necessity of deprotonation before the chelate ring can fully form. researchgate.net For instance, at 25°C and an ionic strength of 0.1 M, the rate constant for the reaction of [Cu(en)]²⁺ with neutral 'en' is approximately 1.9 x 10⁹ L·mol⁻¹·s⁻¹, whereas the reaction with the protonated ligand [Hen]⁺ is significantly slower. researchgate.net

Reaction Mechanisms of Ligand Substitution (e.g., Associative, Dissociative Pathways)

Ligand substitution reactions describe the replacement of one ligand in a coordination complex with another. These reactions proceed through a spectrum of mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). libretexts.orgyoutube.com

Dissociative (D) Mechanism : This is a two-step process where the outgoing ligand leaves first, forming an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. libretexts.orglibretexts.org

Associative (A) Mechanism : In this two-step pathway, the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, after which the outgoing ligand departs. libretexts.orgwikipedia.org This is common for coordinatively unsaturated complexes like square-planar d⁸ systems. libretexts.orgwikipedia.org

Interchange (I) Mechanism : This is a concerted process where the incoming ligand enters and the outgoing ligand leaves simultaneously, without a detectable intermediate. libretexts.orglibretexts.org It is further classified as dissociative interchange (Id) if the breaking of the old bond is more important in the transition state, or associative interchange (Ia) if the formation of the new bond is more significant. wikipedia.org

For the formation of the bis(ethylenediamine)copper(II) complex, kinetic data suggests different mechanisms are at play depending on the conditions. The rapid reaction between copper(II) and the neutral ethylenediamine ligand points towards an associative (A) or associative interchange (Ia) mechanism. researchgate.net The high rate constants are characteristic of a process where the entering ligand assists in the reaction, possibly through a classic associative S(_N)2 pathway or an internal conjugate base mechanism. researchgate.net

Conversely, at low pH where the ligand is protonated, or for the dissociation of the complex, evidence points towards a dissociative (D) mechanism. researchgate.net Studies using temperature-jump and stopped-flow experiments at pH 4.3 indicate a dissociative path that involves a direct proton attack on the coordinated [Cu(en)]²⁺ complex, leading to the breaking of a copper-nitrogen bond before the new ligand enters. researchgate.net The d⁹ electron configuration of Cu²⁺ leads to a Jahn-Teller distortion, which makes its complexes structurally labile and prone to rapid ligand exchange, often faster than analogous Ni(II) complexes. researchgate.netlibretexts.org

Thermodynamics and Stability Constants of Ligand Exchange Equilibria

The thermodynamics of ligand exchange are governed by the relative stability of the reactant and product complexes, which is quantified by stability constants (also known as formation constants). For the stepwise formation of the bis(ethylenediamine)copper(II) complex in an aqueous solution, the equilibria can be represented as:

Cu²⁺(aq) + en ⇌ [Cu(en)]²⁺(aq) (K₁)

[Cu(en)]²⁺(aq) + en ⇌ [Cu(en)₂]²⁺(aq) (K₂)

The variation in the nature of the ligands and the metal center can be used to control the thermodynamics, including the strength of the metal-ligand bond. nih.gov The stability of the resulting complex is a driving force for the ligand exchange reaction to occur. youtube.comyoutube.com For example, adding ammonia (B1221849) to an aqueous solution of copper(II) sulfate (B86663) initially precipitates copper(II) hydroxide, but excess ammonia dissolves the precipitate to form the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺, because the ammine complex is more stable. youtube.comyoutube.com Similarly, the replacement of water ligands by ethylenediamine is highly favorable due to the increased thermodynamic stability of the chelate complex.

| Equilibrium | Stepwise Constant | Log Value |

|---|---|---|

| Cu²⁺ + en ⇌ [Cu(en)]²⁺ | log K₁ | 10.5 - 10.7 |

| [Cu(en)]²⁺ + en ⇌ [Cu(en)₂]²⁺ | log K₂ | 9.0 - 9.3 |

| Cu²⁺ + 2en ⇌ [Cu(en)₂]²⁺ | log β₂ | 19.5 - 20.0 |

Note: The exact values can vary slightly depending on experimental conditions such as ionic strength and temperature.

Redox Chemistry and Electrochemical Behavior of Bis(ethylenediamine)copper(II) Complexes

The redox chemistry of bis(ethylenediamine)copper(II) complexes is central to their catalytic activity and is readily studied using electrochemical techniques. These methods provide insight into the electron transfer processes involving the Cu(II)/Cu(I) and Cu(I)/Cu(0) couples.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical behavior of copper-ethylenediamine complexes. researchgate.netresearchgate.net Studies of bis(ethylenediamine)copper(II) perchlorate (B79767) in aqueous solution show a quasi-reversible one-electron charge transfer process corresponding to the Cu(II)/Cu(I) redox couple. researchgate.net The voltammograms typically show a cathodic peak (reduction) and an anodic peak (oxidation) whose potentials and currents are dependent on the scan rate and solution conditions. researchgate.netjocpr.com

The electrochemical properties are sensitive to pH. For instance, studies of the copper(II)-ethylenediamine system at pH values of 7.10, 9.10, and 10.85 reveal shifts in the peak potentials and changes in the shape of the CV curves, indicating that the structure of the electroactive species is pH-dependent. researchgate.net The presence of different molar ratios of copper to ethylenediamine also alters the CV features, suggesting the formation of various complex species in solution. researchgate.net In some cases, a second redox couple corresponding to Cu(I)/Cu(0) can be observed at more negative potentials. nih.gov

The table below summarizes representative electrochemical data obtained from cyclic voltammetry for a copper(II)-ethylenediamine complex and a related mixed-ligand complex.

| Complex | Redox Couple | Epc (V vs. SCE) | Epa (V vs. SCE) | Scan Rate (mV/s) | Reference |

|---|---|---|---|---|---|

| [Cu(Trp)₂(en)]·0.5H₂O | Cu(II)/Cu(I) | -0.485 | -0.286 | 50 | jocpr.com |

| [Cu(Trp)₂(en)]·0.5H₂O | Cu(II)/Cu(I) | -0.532 | -0.288 | 100 | jocpr.com |

| {[Cu(en)₂][CuI₂]₂} | Cu(II)/Cu(I) | 0.74 | 0.98 | 50 | nih.gov |

| {[Cu(en)₂][CuI₂]₂} | Cu(I)/Cu(0) | 0.09 | 0.61 | 50 | nih.gov |

Epc = cathodic peak potential, Epa = anodic peak potential, SCE = Saturated Calomel Electrode.

Controlled-Potential Electrolysis and Product Isolation

Controlled-potential electrolysis, also known as potentiostatic electrolysis, is a technique used to selectively reduce or oxidize a species in solution by maintaining the working electrode at a constant potential. This method has been successfully employed for the synthesis and isolation of novel complexes involving the bis(ethylenediamine)copper moiety.

A notable example is the electrochemical synthesis of a mixed-valence copper(I)-copper(II) complex, {[bis(ethylenediamine)copper(II)] bis[diiodocuprate(I)]}. nih.govnih.gov This compound was prepared by the electrochemical dissolution of a sacrificial copper anode in an acetonitrile (B52724) solution containing ethylenediamine and iodine. nih.gov In this process, the potential is controlled to facilitate the oxidation of the copper anode to produce Cu(I) and Cu(II) ions, which then react with the ligands in solution. The resulting mixed-valence product precipitates from the solution and can be isolated as single crystals. nih.govnih.gov This electrosynthesis method was reported to have high current efficiency, purity, and electrolysis yield. nih.gov The isolated product was subsequently characterized using single-crystal X-ray diffraction, confirming its structure as a polymeric chain of diiodocuprate(I) anions with discrete [Cu(en)₂]²⁺ cations. nih.gov

Theoretical and Computational Chemistry of Bis Ethylenediamine Copper Ii Systems

Density Functional Theory (DFT) Applications in Structure and Stability Prediction

Density Functional Theory (DFT) has become a important method for investigating the properties of transition metal complexes, including the bis(ethylenediamine)copper(II) system. researchgate.net DFT calculations are instrumental in predicting molecular geometries, electronic properties, and the relative stabilities of different isomers and conformers. nih.gov

DFT methods are employed to determine the most stable geometric arrangement of atoms in the bis(ethylenediamine)copper(II) cation, [Cu(en)₂]²⁺. The optimization process systematically alters the molecular geometry to find the lowest energy conformation. For the [Cu(en)₂]²⁺ complex, a square planar coordination around the copper(II) ion is the most common and stable arrangement. nih.gov The two ethylenediamine (B42938) ligands act as bidentate ligands, each coordinating to the copper ion through its two nitrogen atoms. The hydroxide (B78521) ions are typically located in the axial positions, further stabilizing the complex.

The choice of DFT functional and basis set is crucial for obtaining accurate results. Functionals like B3LYP and BP86 have been used, with B3LYP often providing a good balance between accuracy and computational cost for predicting geometries. researchgate.netnih.gov However, for specific properties, other functionals such as M06, which better accounts for noncovalent interactions, may be more suitable. nih.gov

The electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT calculations. The HOMO is typically centered on the copper d-orbitals, while the LUMO may have significant contributions from both the metal and the ligands, indicating the potential for charge transfer interactions.

Table 1: Optimized Geometrical Parameters for [Cu(en)₂]²⁺ from DFT Calculations

| Parameter | Typical Calculated Value (Å) |

|---|---|

| Cu-N Bond Length | 2.01 - 2.05 |

| Cu-O (axial) Bond Length | 2.40 - 2.60 |

| N-Cu-N Bite Angle | 83° - 85° |

| N-Cu-N (inter-ligand) Angle | 90° - 95° |

Note: These values are representative and can vary depending on the specific DFT functional, basis set, and environmental model (gas phase, implicit or explicit solvent) used in the calculation.

Bis(ethylenediamine)copper(II) complexes can exhibit different forms of isomerism. The ethylenediamine ligands are flexible and can adopt various conformations, leading to different conformers of the complex. The five-membered chelate rings formed by the coordination of ethylenediamine to the copper ion can have either a δ or a λ conformation. For a bis(ethylenediamine) complex, this can result in three possible isomers: δδ, λλ, and δλ (meso).

DFT calculations are highly effective in exploring the potential energy surface of these isomers and determining their relative stabilities. researchgate.netnih.gov The energy differences between these conformers are often small, and their populations can be influenced by environmental factors such as the crystal packing or the solvent. researchgate.net Theoretical calculations have shown that several geometries can be energetically close, suggesting dynamic behavior in solution. nih.gov

Table 2: Relative Energies of [Cu(en)₂]²⁺ Isomers from DFT Calculations

| Isomer | Relative Energy (kJ/mol) |

|---|---|

| δλ (meso) | 0 (most stable) |

| δδ | 2 - 5 |

| λλ | 2 - 5 |

Note: The relative energies can vary based on the computational methodology. The meso form is often found to be the most stable.

Quantum Chemical Modeling of Spectroscopic Parameters

Quantum chemical methods are also pivotal in the interpretation and prediction of the spectroscopic properties of bis(ethylenediamine)copper(II) systems. These methods can provide detailed insights into the electronic transitions, magnetic properties, and hyperfine interactions observed in experimental spectra.

The electronic spectrum of bis(ethylenediamine)copper(II) complexes is characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands. Time-dependent DFT (TD-DFT) is a widely used method for calculating the energies and intensities of these electronic transitions. unifesp.br

In a D₄h symmetry, the d-orbitals of the copper(II) ion split into four energy levels. The electronic transitions between these levels give rise to the characteristic broad absorption band in the visible region of the spectrum. rsc.org TD-DFT calculations can predict the energies of these transitions, which are often in good agreement with experimental data. unifesp.br The calculations can also help in assigning the observed spectral bands to specific electronic transitions. rsc.orgbch.ro

Table 3: Predicted Electronic Transitions for [Cu(en)₂]²⁺ using TD-DFT

| Transition | Predicted Energy (nm) |

|---|---|

| d(x²-y²) ← d(z²) | 550 - 600 |

| d(x²-y²) ← d(xy) | 500 - 550 |

| d(x²-y²) ← d(xz, yz) | 450 - 500 |

| LMCT | < 400 |

Note: The exact values are dependent on the computational details and the specific geometry of the complex.

As a d⁹ system, the copper(II) ion in bis(ethylenediamine)copper(II) hydroxide has one unpaired electron, making it paramagnetic. DFT calculations can map the spin density distribution within the molecule, showing how the unpaired electron is delocalized from the copper ion onto the coordinating nitrogen atoms of the ethylenediamine ligands. This delocalization is a measure of the covalency of the Cu-N bonds.

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. rsc.org In the context of the bis(ethylenediamine)copper(II) complex, this is primarily described by the g-tensor. The principal components of the g-tensor (gₓ, gᵧ, g₂) can be calculated using DFT. For a tetragonally distorted octahedral or square planar complex, one typically finds g∥ > g⊥ > 2.0023, which is characteristic of a d(x²-y²) ground state. rsc.org

In Electron Paramagnetic Resonance (EPR) spectroscopy, the interaction between the unpaired electron spin and the nuclear spin of the copper atom (I=3/2) leads to a splitting of the resonance signal into four lines, known as hyperfine splitting. cube-synergy.eu The magnitude of this splitting is described by the hyperfine coupling tensor (A-tensor).

DFT calculations can predict the principal values of the A-tensor (Aₓ, Aᵧ, A₂). ru.nl These calculations take into account the Fermi contact interaction, which is the direct interaction of the spin of the electron with the spin of the nucleus, and the dipolar interaction between the two magnetic moments. ru.nl The calculated A-tensor values can be compared with experimental EPR data to validate the computed electronic structure and geometry. ru.nl

Table 4: Calculated EPR Parameters for a Typical [Cu(en)₂]²⁺ Complex

| Parameter | Calculated Value |

|---|---|

| g∥ | 2.20 - 2.25 |

| g⊥ | 2.05 - 2.08 |

| A∥ (x 10⁻⁴ cm⁻¹) | 180 - 210 |

| A⊥ (x 10⁻⁴ cm⁻¹) | 20 - 40 |

Note: These values are representative and sensitive to the computational methodology and the molecular structure.

Table of Compounds

| Compound Name |

|---|

| Bis(ethylenediamine)copper(II)hydroxide |

| [Cu(en)₂]²⁺ |

| Bis(ethylenediamine)copper(II) |

| Copper(II) |

| Ethylenediamine |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools for elucidating the intricate step-by-step mechanisms of chemical reactions involving bis(ethylenediamine)copper(II) systems. By employing methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying the structures of reactants, products, and transient intermediates. This approach allows for a detailed understanding of reaction pathways that are often difficult or impossible to observe experimentally.

Transition state analysis is a cornerstone of computational catalysis, enabling the quantitative assessment of reaction barriers and rates. For a catalytic cycle involving a copper complex, DFT is used to locate the transition state (TS) for each elementary step, such as ligand association, substrate activation, bond formation/cleavage, and product release. A transition state represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom.

The process involves optimizing the geometry of the proposed transition state structure and confirming its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the preceding reactant or intermediate defines the activation energy barrier (ΔG‡). By mapping the free energy of all intermediates and transition states, a complete free energy profile for the entire catalytic cycle can be constructed. While specific transition state analyses for catalytic cycles driven directly by this compound are not extensively documented, the methodology has been successfully applied to analogous copper-diamine and copper-salen catalyzed reactions, such as hydroboration and arylation–cyclisation. nih.govresearchgate.net These studies reveal how ligand structure and the copper oxidation state (cycling between Cu(I), Cu(II), and Cu(III)) influence the activation barriers and thereby control the reaction's efficiency and selectivity. researchgate.net

| Catalytic Step | Description | Key Computational Output | Typical Energy Range (kcal/mol) |

|---|---|---|---|

| Reactant Binding | Coordination of substrate to the copper center. | Binding Free Energy (ΔG_bind) | -5 to -15 |

| Oxidative Addition | Substrate adds to the metal, increasing its oxidation state. | Activation Free Energy (ΔG‡) | 15 to 25 |

| Migratory Insertion | A ligand inserts into a metal-ligand bond. | Activation Free Energy (ΔG‡) | 10 to 20 |

| Reductive Elimination | Two ligands couple and detach, reducing the metal's oxidation state. | Activation Free Energy (ΔG‡) | 5 to 15 |

| Product Release | The final product dissociates from the catalyst. | Binding Free Energy (ΔG_unbind) | 5 to 15 |

The thermodynamic properties governing ligand exchange and redox processes are critical to the function of bis(ethylenediamine)copper(II) systems in various applications. Computational methods provide precise calculations of the energetic changes associated with these reactions.

Ligand Exchange: The substitution of ligands in the coordination sphere of the copper(II) ion, such as the replacement of aqua (water) ligands by hydroxide ions to form the title compound, is fundamental. The thermodynamics of these exchanges are calculated as the Gibbs free energy of reaction (ΔG_rxn). DFT calculations, combined with a continuum solvent model to account for bulk solvent effects, can accurately predict these values. Studies on the hydrolysis of hydrated Cu(II) ions show that the inclusion of both the first and second hydration shells in the quantum mechanical calculation is crucial for achieving agreement with experimental data, yielding errors as low as 0.7 kcal/mol. nih.govresearchgate.net The stepwise replacement of water by hydroxide is a key example.

| Ligand Exchange Reaction | Calculated ΔG (kcal/mol) | Computational Method |

|---|---|---|

| [Cu(H₂O)₆]²⁺ + OH⁻ → [Cu(H₂O)₅(OH)]⁺ + H₂O | -9.8 | B3LYP/COSMO (n=18) |

| [Cu(H₂O)₅(OH)]⁺ + OH⁻ → [Cu(H₂O)₄(OH)₂] + H₂O | -3.5 | B3LYP/COSMO (n=18) |

| [Cu(H₂O)₄(OH)₂] + OH⁻ → [Cu(H₂O)₃(OH)₃]⁻ + H₂O | +6.7 | B3LYP/COSMO (n=18) |

Data adapted from computational studies on Cu(II) hydrolysis. nih.govresearchgate.net

Redox Reactions: The redox potential of the Cu(II)/Cu(I) couple is a defining characteristic of copper complexes, dictating their utility in electron transfer reactions and catalysis. nih.gov Computational electrochemistry can predict standard reduction potentials (E°) using a thermodynamic cycle known as the Born-Haber cycle. tandfonline.comnih.gov This method calculates the Gibbs free energy change for the reduction in the gas phase and the solvation free energies of the oxidized and reduced species. The choice of DFT functional and solvation model is critical for accuracy. nih.gov For copper complexes, hybrid functionals like M06 with a polarizable continuum model (PCM) for solvation have been shown to reliably reproduce experimental trends. tandfonline.com

Simple coordination complexes like bis(ethylenediamine)copper(II) are invaluable as structural and functional models for the active sites of complex metalloenzymes, such as copper-containing oxidases and superoxide (B77818) dismutase. nih.gov Computational modeling, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, leverages these simple systems to understand biological catalysis. rsc.org

In a QM/MM simulation, the system is partitioned into two regions. The QM region, which includes the copper ion, its immediate ligands (like ethylenediamine), and the reacting substrate, is treated with a high-level, accurate quantum mechanical method (e.g., DFT). researchgate.net The remainder of the system, typically the surrounding protein scaffold and solvent molecules, constitutes the MM region and is described by a classical force field. researchgate.netjocpr.com This approach balances computational cost with accuracy, allowing for the study of reactions within the complex environment of an enzyme. researchgate.net By modeling the [Cu(en)₂]²⁺ core within a protein cavity, researchers can investigate how the protein environment tunes the complex's reactivity, geometry, and electronic properties to achieve high catalytic efficiency and specificity. tandfonline.com

| Model Component | Description | Example Species |

|---|---|---|

| QM Region | Treated with quantum mechanics (e.g., DFT). Contains the electronically active parts of the system. | [Cu(en)₂(substrate)]²⁺, key amino acid side chains (e.g., His, Cys). |

| MM Region | Treated with classical mechanics (force fields). Represents the surrounding environment. | Protein backbone, bulk water molecules, counter-ions. |

| Link Atoms | Saturate dangling bonds at the QM/MM boundary (often H atoms). | Hydrogen atoms placed along covalent bonds cut by the boundary. |

| Interaction Scheme | Describes how the QM and MM regions interact (e.g., electrostatic embedding). | MM point charges polarize the QM electron density. |

Molecular Dynamics and Monte Carlo Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the behavior of molecules in the condensed phase, providing a dynamic picture of the bis(ethylenediamine)copper(II) cation and its interactions with solvent molecules.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time. For an aqueous solution of bis(ethylenediamine)copper(II) hydroxide, MD simulations can reveal detailed information about the structure of the hydration shells around the [Cu(en)₂]²⁺ ion. tandfonline.comtandfonline.com Key outputs include radial distribution functions (RDFs), which show the probability of finding a solvent molecule at a certain distance from the copper center, and coordination numbers. tandfonline.com Furthermore, MD simulations can quantify the dynamics of the system, such as the residence time of water molecules in the first and second coordination shells, providing insight into ligand exchange rates. nih.govtandfonline.com

A classical MD simulation of the related [Cu(en)(H₂O)₄]²⁺ complex in water provides specific structural and dynamic parameters that illustrate the power of this technique. tandfonline.com

| Parameter | Description | Value for [Cu(en)(H₂O)₄]²⁺ |

|---|---|---|

| Cu-O RDF 1st Peak | Position of the first maximum in the Cu-O radial distribution function, indicating the average distance to the first hydration shell. | 1.825 Å |

| Water Residence Time (1st Shell) | Average time a water molecule spends in the first coordination shell of the copper ion before exchanging with a bulk water molecule. | 280 ± 20 ps |

| Coordination Number (Water) | The average number of water molecules in the first coordination shell. | 4 |

Data from classical MD simulations. tandfonline.com

Monte Carlo simulations, on the other hand, use statistical methods to generate representative configurations of a system. While less common for studying the dynamics of solution-phase behavior, MC methods are powerful for investigating equilibrium properties, such as the adsorption of copper complexes onto surfaces or for exploring conformational landscapes.

Advanced Research Applications and Methodological Development of Bis Ethylenediamine Copper Ii Hydroxide

Analytical Methodologies Utilizing Bis(ethylenediamine)copper(II) Complexes

The distinct spectroscopic and electrochemical characteristics of bis(ethylenediamine)copper(II) and related complexes make them valuable reagents in several analytical techniques for the quantification of both cations and the copper ion itself.

Cation Exchange Capacity (CEC) Determination in Clay Minerals

The determination of cation exchange capacity (CEC) is crucial for characterizing the properties of clay minerals. The bis(ethylenediamine)copper(II) complex, [Cu(en)₂]²⁺, has been effectively utilized for this purpose. geoscienceworld.org This method relies on the strong affinity of the cationic copper complex for the negatively charged sites on the surface of clay minerals, allowing for a quantitative exchange in a single step. geoscienceworld.org

The procedure involves reacting a clay sample with a solution of the bis(ethylenediamine)copper(II) complex. After the exchange equilibrium is reached, the clay is separated, and the decrease in the concentration of the copper complex in the supernatant is measured, typically by spectrophotometry. geoscienceworld.org This concentration difference is then used to calculate the amount of the complex adsorbed by the clay, which directly corresponds to its CEC.

One of the advantages of using cationic complexes like [Cu(en)₂]²⁺ is that the exchange reaction is highly favorable compared to using un-complexed inorganic cations. geoscienceworld.org However, it has been noted that for accurate results with the [Cu(en)₂]²⁺ complex, the pH of the equilibrium solution must be controlled, often by the addition of a buffer such as tris(hydroxymethyl)aminomethane (tris), because the molar extinction coefficient of the complex is pH-dependent. geoscienceworld.org In contrast, other copper complexes, like those with triethylenetetramine (B94423) ([Cu(trien)]²⁺), may not require this pH adjustment. geoscienceworld.org

The use of copper(II) complexes for CEC determination has been shown to be a rapid and reliable alternative to more laborious traditional methods like the ammonium (B1175870) acetate (B1210297) method. researchgate.net

Table 1: Comparison of CEC Determination Methods for Various Clay Minerals

| Clay Mineral | Method | Reported CEC (meq/100g) | Source |

| Montmorillonite | [Cu(en)₂]²⁺ Exchange | Varies with specific sample | geoscienceworld.org |

| Montmorillonite | Ammonium Acetate | Varies with specific sample | researchgate.net |

| Hectorite | Copper(II) Exchange (Spectroscopic) | Close to accepted values | sfasu.edu |

| Kaolinite | [Cu(trien)]²⁺ Exchange | Varies with specific sample | scilit.com |

| Illite | [Cu(trien)]²⁺ Exchange | Varies with specific sample | scilit.com |

This table is for illustrative purposes and actual values can vary significantly based on the specific clay sample and experimental conditions.

Complexometric Titration for Copper Quantification

Complexometric titration is a widely used analytical technique for determining the concentration of metal ions in a solution. In the context of copper quantification, ethylenediaminetetraacetic acid (EDTA) is a common titrant due to its ability to form stable, water-soluble complexes with many metal ions, including copper(II). labflow.comulm.eduulm.edu The reaction between Cu²⁺ and EDTA is a 1:1 stoichiometric relationship. ulm.eduulm.edu

While bis(ethylenediamine)copper(II)hydroxide is the analyte, the principle involves releasing the copper(II) ions into solution, often by treatment with a strong acid. labflow.com This free Cu²⁺ is then titrated with a standardized EDTA solution. To detect the endpoint of the titration, an indicator that also complexes with copper ions but forms a less stable complex than Cu-EDTA is used. labflow.comulm.edu For instance, murexide (B42330) or Snazoxs can be employed as indicators. labflow.comulm.edu The solution color changes at the endpoint when all the free copper has been complexed by EDTA, and the indicator is subsequently displaced and reverts to its free-form color. labflow.comulm.edu

The titration reaction can be summarized as: Cu²⁺(aq) + [EDTA]²⁻(aq) → [Cu(EDTA)]²⁻(aq) + 2H⁺(aq) ulm.eduulm.edu

This method is applicable to the analysis of copper content in coordination complexes like bis-ethylenediamine copper(II) sulfate (B86663), thereby confirming the compound's molecular formula. labflow.com

Electrochemical Detection of Copper(II) Ions

Electrochemical methods offer a sensitive and selective means for the detection of copper(II) ions. These techniques often rely on the formation of a complex between Cu²⁺ and a specific ligand, which can then be detected electrochemically. electrochemsci.orgexlibrisgroup.comresearchgate.net While not exclusively using this compound, the principles are directly applicable to systems involving ethylenediamine (B42938) as the complexing agent.

One approach involves the indirect detection of copper(II) ions at a glassy carbon electrode in the presence of a ligand like N,N'-bis(acetylacetone)ethylenediimine. electrochemsci.orgexlibrisgroup.comresearchgate.net The electrochemical signal of the complex formed between the ligand and the copper(II) ions is measured. electrochemsci.orgexlibrisgroup.comresearchgate.net Such methods can achieve a linear response for Cu(II) ions over a wide concentration range with low detection limits. electrochemsci.orgexlibrisgroup.comresearchgate.net

Another strategy involves the development of potentiometric sensors with polymer membranes containing a specific ionophore that is selective for copper(II) ions. jecst.org These sensors exhibit a Nernstian response to the concentration of Cu²⁺ and can be used as indicator electrodes in potentiometric titrations. jecst.org The development of such sensors provides a fast, cost-effective, and highly selective tool for copper(II) determination in various samples. electrochemsci.orgexlibrisgroup.comresearchgate.net Furthermore, the electrochemical response can be highly dependent on the method used to immobilize the ligand on the electrode surface. electrochemsci.orgexlibrisgroup.comresearchgate.net

Spectrophotometric Detection Methods

Spectrophotometry is a common and straightforward method for determining the concentration of colored compounds in solution, and it is well-suited for the quantification of copper(II) ions through the formation of colored complexes. The reaction of copper(II) ions with ethylenediamine (en) in an aqueous solution produces a characteristic colored complex, [Cu(en)₂]²⁺, which can be measured spectrophotometrically. acs.orgacs.org

The method is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. acs.org The [Cu(en)₂]²⁺ complex exhibits a maximum absorbance at a specific wavelength, typically around 540 nm. acs.org By measuring the absorbance of a solution containing an unknown concentration of copper at this wavelength and comparing it to a calibration curve prepared from standard solutions, the copper concentration can be accurately determined. acs.org

The formation of the colored complex is influenced by factors such as the concentration of the ethylenediamine reagent and the pH of the solution. acs.org A sufficient excess of ethylenediamine is required to ensure the complete formation of the [Cu(en)₂]²⁺ complex. acs.org The pH should be maintained within a suitable range, as very low pH can lead to the protonation of ethylenediamine, preventing complex formation, while very high pH could lead to the precipitation of copper(II) hydroxide (B78521) if a sufficient excess of the chelating agent is not present. This method has been successfully applied to the determination of copper in various samples. ijset.injocpr.com

Materials Science Applications and Functionalization

The ability of the bis(ethylenediamine)copper(II) cation to act as a building block or modifying agent has been exploited in materials science, particularly in the development of functional materials for catalysis.

Modification of Polyoxometalates for Photocatalysis (e.g., H₂ Production)

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have shown great promise in catalysis. The functionalization of POMs with transition metal complexes can enhance their properties and lead to new applications. A notable example is the modification of a polyoxoniobate with bis(ethylenediamine)copper(II) cations, resulting in a novel hybrid material with photocatalytic activity for hydrogen (H₂) evolution under visible light irradiation. rsc.org

In a specific study, a new dimer polyoxoniobate, [Cu(en)₂]₁₁K₄Na₂[KNb₂₄O₇₂H₉]₂·120H₂O, was synthesized and characterized. rsc.org This compound acts as both a visible-light photosensitizer and a catalyst in a system for photocatalytic H₂ production. rsc.org The process typically involves a sacrificial electron donor, such as triethylamine (B128534) (TEA), and may be enhanced by the presence of a co-catalyst. rsc.org The copper(II)-ethylenediamine complex in this structure plays a crucial role in absorbing visible light and facilitating the electron transfer processes necessary for the reduction of protons to molecular hydrogen.